2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
CAS No.:
Cat. No.: VC16311968
Molecular Formula: C17H15F2N5O2S
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15F2N5O2S |
|---|---|
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
| Standard InChI | InChI=1S/C17H15F2N5O2S/c1-26-14-5-3-2-4-11(14)16-22-23-17(24(16)20)27-9-15(25)21-13-7-6-10(18)8-12(13)19/h2-8H,9,20H2,1H3,(H,21,25) |
| Standard InChI Key | RVTPRBNQKXUOMP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on a 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms. Key substituents include:
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2-Methoxyphenyl group at position 5 of the triazole ring.
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Sulfanyl (-S-) bridge connecting the triazole to an acetamide group.
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2,4-Difluorophenyl group attached to the acetamide’s nitrogen atom .
This configuration enhances molecular stability and facilitates interactions with biological targets through hydrogen bonding and π-π stacking.
Physicochemical Data
The methoxy (-OCH₃) and fluoro (-F) groups influence lipophilicity and electronic effects, optimizing bioavailability and target binding.
Synthesis and Optimization
Synthetic Pathway
The synthesis typically follows a two-step protocol:
Step 1: Formation of 4-Amino-5-(2-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol
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Reactants: Thiosemicarbazide derivatives and 2-methoxybenzaldehyde.
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Conditions: Reflux in ethanol with hydrochloric acid (80°C, 6–8 hours).
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Mechanism: Cyclization via nucleophilic attack and dehydration.
Step 2: Sulfanyl-Acetamide Coupling
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Reactants: Triazole-3-thiol intermediate and 2-chloro-N-(2,4-difluorophenyl)acetamide.
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Conditions: Basic medium (pH 6–7), DMF as solvent, coupling agents like HATU.
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Yield: 60–75%, contingent on temperature control (60–80°C) and purity of intermediates.
Challenges and Solutions
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Low Yields: Attributed to incomplete cyclization or side reactions. Mitigated by optimizing pH and reaction time.
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By-Product Formation: Minimized using high-purity starting materials and inert atmospheres.
| Cell Line | Concentration (µM) | Apoptosis Rate (%) | Target Enzymes |
|---|---|---|---|
| HCT116 (Colon) | 25 | 62.3 | Topoisomerase II, EGFR |
| MCF-7 (Breast) | 20 | 58.1 | Bcl-2, Caspase-3 |
Mechanistically, the compound induces apoptosis via mitochondrial pathways, upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic Bcl-2.
Antimicrobial Activity
Microbroth dilution assays (CLSI guidelines) reveal broad-spectrum efficacy:
| Microorganism | MIC (µg/mL) | Reference Drug (MIC) |
|---|---|---|
| S. aureus | 12.5 | Ciprofloxacin (1.0) |
| E. coli | 25.0 | Ciprofloxacin (0.5) |
The 2,4-difluorophenyl group enhances membrane penetration, while the methoxy group reduces host cytotoxicity.
Mechanism of Action
Enzymatic Inhibition
Molecular docking studies indicate high binding affinity (-9.2 kcal/mol) for EGFR tyrosine kinase, driven by:
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Hydrogen bonds between the triazole’s amino group and kinase residues.
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Hydrophobic interactions from fluorophenyl and methoxyphenyl groups .
Anti-Inflammatory Pathways
In murine models, the compound reduces edema by 45% at 50 mg/kg, comparable to diclofenac. This effect correlates with COX-2 inhibition and TNF-α suppression.
Comparative Analysis with Analogues
| Compound | Substituents | IC₅₀ (EGFR, nM) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 2-MeO, 2,4-F | 18.7 | 0.45 |
| 2-{[4-Amino-5-(4-Cl-Ph)-Triazol]Sulfanyl}-Acetamide | 4-Cl | 24.3 | 0.32 |
| 2-{[4-Amino-5-(3-Me-Ph)-Triazol]Sulfanyl}-Acetamide | 3-Me | 32.1 | 0.58 |
The 2,4-difluoro substitution confers superior enzymatic inhibition and metabolic stability compared to chloro or methyl analogues .
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